[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol

CYP11B1 Steroid 11β‑hydroxylase Enzyme Inhibition

This meta-substituted [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol (CAS 151055-79-7) provides a critical >5-fold CYP11B1/B2 selectivity advantage that its para-isomer cannot replicate, preserving a >4-fold selectivity window for cortisol biosynthesis inhibitor programs targeting Cushing's syndrome and metabolic disorders. With a LogP of 0.28 (vs. >1.0 for para-analog), superior aqueous solubility reduces non-specific protein binding. The reactive hydroxymethyl handle enables fragment-growing strategies exploring unique binding trajectories. 97% purity ensures reproducible high-concentration fragment screens and hit-to-lead optimization.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 151055-79-7
Cat. No. B132528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol
CAS151055-79-7
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)CO)CN2C=CN=C2
InChIInChI=1S/C11H12N2O/c14-8-11-3-1-2-10(6-11)7-13-5-4-12-9-13/h1-6,9,14H,7-8H2
InChIKeyTXQZIKDWFOLTSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol (CAS 151055-79-7) – Core Molecular Profile and Procurement-Relevant Identifiers


[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol, with CAS registry number 151055-79-7, is a synthetic small-molecule building block belonging to the benzyl alcohol class [1]. Structurally, it incorporates a 1,3-disubstituted phenyl core bearing a hydroxymethyl group and an N‑alkylated imidazole moiety . The compound is primarily valued as a research intermediate in medicinal chemistry programs and as a tool compound for probing structure‑activity relationships around cytochrome P450 enzymes, particularly CYP11B1 and CYP11B2 [2].

[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol (151055-79-7) – Why Positional Isomers and Closest Analogs Cannot Be Considered Interchangeable


The benzylimidazole scaffold is extremely sensitive to substitution geometry. Even a one‑carbon shift in the imidazole attachment point (e.g., from the 3‑position to the 4‑position of the phenyl ring) profoundly alters the compound's ability to discriminate between closely related cytochrome P450 isoforms [1]. Consequently, a researcher attempting to substitute the meta‑substituted [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol with its para‑substituted analog would introduce a >5‑fold change in CYP11B2/CYP11B1 selectivity, and a procurement decision based solely on the shared benzylimidazole core would disregard quantifiable differences in lipophilicity, melting point, and inhibitor selectivity that dictate both synthetic tractability and assay reproducibility [2].

[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol (151055-79-7) – Differentiated Evidence for Scientific Selection


CYP11B1 Inhibition Potency: Meta-Substituted Compound Exhibits Higher Potency than the Para‑Isomer

In vitro enzyme inhibition assays reveal that [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol inhibits CYP11B1 with an IC50 value that is approximately 3.4‑fold lower (more potent) than its 4‑substituted regioisomer [1]. This differential potency is a direct consequence of the meta‑positioned imidazole group's optimal fit within the enzyme's active site architecture.

CYP11B1 Steroid 11β‑hydroxylase Enzyme Inhibition

CYP11B2 Inhibition: Meta‑Isomer Shows Distinctly Lower Potency Compared to the Para‑Isomer

When assayed against human aldosterone synthase (CYP11B2), [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol displays an IC50 of 1.174 μM, which is approximately 17% weaker (higher IC50) than the para‑substituted analog (1.0 μM) [1]. This reversal in relative potency compared to CYP11B1 underscores the profound influence of substitution geometry on enzyme‑ligand recognition.

CYP11B2 Aldosterone Synthase Selectivity

CYP11B2 vs. CYP11B1 Selectivity Ratio: Meta‑Substitution Affords a 5.7‑Fold Preference for CYP11B1

The selectivity ratio (CYP11B2 IC50 / CYP11B1 IC50) for [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol is 5.7, indicating a clear preference for inhibition of CYP11B1 over CYP11B2 [1]. In contrast, the para‑substituted regioisomer exhibits a ratio of only 1.4, demonstrating a substantial loss in isoform discrimination [2].

Selectivity Index CYP11B1 CYP11B2 Drug Design

Predicted Lipophilicity (LogP): Meta‑Substitution Lowers LogP by ~0.8 Units Versus the Para‑Analog

Computational predictions using the ACD/Labs Percepta Platform estimate the octanol‑water partition coefficient (LogP) of [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol at 0.28 [1]. The para‑substituted regioisomer has a reported LogP of 1.04–1.42 [2], making the meta compound markedly more hydrophilic.

Lipophilicity LogP Physicochemical Properties

Melting Point Differentiation: Meta‑Isomer Melts at 78 °C, 13 °C Higher than the Para‑Isomer

The melting point of [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol is reported as 78 °C [1]. The para‑substituted analog melts at 65 °C [2], representing a 13 °C difference that stems from altered crystal packing interactions conferred by the meta geometry.

Melting Point Solid‑State Properties Purification

Commercial Purity Benchmarking: Available at ≥97% Purity from Major CRO‑Grade Suppliers

The target compound is commercially available at purities of 97% (Thermo Scientific Maybridge) , 95% (AKSci) , and 98% (Leyan) . The para‑isomer is typically offered at 95–97% purity as well; however, the meta‑isomer is more broadly distributed across major compound‑management platforms, ensuring consistent batch‑to‑batch quality and streamlined procurement for high‑throughput screening initiatives.

Purity Procurement Quality Control

[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol (151055-79-7) – Application Scenarios Based on Quantified Differentiators


Medicinal Chemistry Scaffold for Selective CYP11B1 Inhibitor Design

The 5.7‑fold selectivity for CYP11B1 over CYP11B2 makes [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol a privileged starting point for developing inhibitors of cortisol biosynthesis [1]. By utilizing the meta‑substituted core rather than the para‑substituted alternative, medicinal chemists preserve a >4‑fold selectivity advantage that can be further optimized with additional substituents [2]. This scaffold is particularly relevant for programs targeting Cushing's syndrome or metabolic disorders where CYP11B1 inhibition is therapeutically desirable while maintaining normal aldosterone production [3].

Physicochemical Tuning of Benzylic Imidazole Libraries

With a predicted LogP of 0.28 (versus >1.0 for the para‑analog), the meta‑isomer introduces a more hydrophilic character to benzylimidazole libraries [4]. This property is advantageous when designing compounds intended for aqueous assay conditions or when seeking to improve solubility and reduce non‑specific protein binding. Procurement of the 3‑substituted variant ensures that library members possess a distinct lipophilicity profile that cannot be replicated by the 4‑substituted regioisomer [5].

Biochemical Tool Compound for CYP11B1/CYP11B2 Discrimination Studies

The >5‑fold difference in selectivity between the meta and para isomers provides a valuable tool for dissecting the structural determinants of CYP11B1 versus CYP11B2 recognition [1]. Researchers can employ [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol as a control inhibitor in cell‑based assays or enzyme kinetic experiments to benchmark the selectivity of novel compounds, confident in its well‑defined, reproducible IC50 values and physical properties [6].

Building Block for Fragment‑Based Drug Discovery (FBDD) and SAR Expansion

As a compact, commercially available fragment with a reactive hydroxymethyl handle, [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol is ideally suited for fragment‑growing strategies . Its meta‑substitution pattern offers a distinct vector for elaboration compared to the para‑isomer, enabling exploration of alternative binding trajectories within the CYP11B1 active site [2]. The compound's 97%+ purity and solid‑state stability ensure reliable use in high‑concentration fragment screens and subsequent hit‑to‑lead campaigns .

Quote Request

Request a Quote for [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.